Cas no 2445793-09-7 (1-(2-Nitroethyl)cyclobutane-1-carboxylic acid)

1-(2-Nitroethyl)cyclobutane-1-carboxylic acid is a specialized organic compound featuring a cyclobutane ring substituted with a carboxylic acid group and a 2-nitroethyl moiety. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly for the preparation of nitroalkane derivatives and cyclobutane-based frameworks. The presence of both carboxylic acid and nitro functional groups offers versatility in further chemical modifications, such as reductions, condensations, or cycloadditions. Its rigid cyclobutane core may also contribute to steric constraints in reaction design, enabling selective transformations. The compound is of interest in pharmaceutical and materials research for constructing complex molecular architectures. Proper handling is advised due to the reactivity of the nitro group.
1-(2-Nitroethyl)cyclobutane-1-carboxylic acid structure
2445793-09-7 structure
Product name:1-(2-Nitroethyl)cyclobutane-1-carboxylic acid
CAS No:2445793-09-7
MF:C7H11NO4
MW:173.166542291641
MDL:MFCD32692252
CID:5464992
PubChem ID:155821372

1-(2-Nitroethyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid
    • Z4450401715
    • MDL: MFCD32692252
    • Inchi: 1S/C7H11NO4/c9-6(10)7(2-1-3-7)4-5-8(11)12/h1-5H2,(H,9,10)
    • InChI Key: XMOCFAQTUUKSQZ-UHFFFAOYSA-N
    • SMILES: OC(C1(CC[N+](=O)[O-])CCC1)=O

Computed Properties

  • Exact Mass: 173.06880783 g/mol
  • Monoisotopic Mass: 173.06880783 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Molecular Weight: 173.17
  • Topological Polar Surface Area: 83.1

1-(2-Nitroethyl)cyclobutane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26682614-2.5g
1-(2-nitroethyl)cyclobutane-1-carboxylic acid
2445793-09-7 95.0%
2.5g
$1034.0 2025-03-20
Enamine
EN300-26682614-0.25g
1-(2-nitroethyl)cyclobutane-1-carboxylic acid
2445793-09-7 95.0%
0.25g
$216.0 2025-03-20
Enamine
EN300-26682614-1.0g
1-(2-nitroethyl)cyclobutane-1-carboxylic acid
2445793-09-7 95.0%
1.0g
$528.0 2025-03-20
Enamine
EN300-26682614-10.0g
1-(2-nitroethyl)cyclobutane-1-carboxylic acid
2445793-09-7 95.0%
10.0g
$2269.0 2025-03-20
Enamine
EN300-26682614-0.5g
1-(2-nitroethyl)cyclobutane-1-carboxylic acid
2445793-09-7 95.0%
0.5g
$407.0 2025-03-20
Enamine
EN300-26682614-5g
1-(2-nitroethyl)cyclobutane-1-carboxylic acid
2445793-09-7 95%
5g
$1530.0 2023-09-12
1PlusChem
1P028UO8-100mg
1-(2-nitroethyl)cyclobutane-1-carboxylicacid
2445793-09-7 95%
100mg
$243.00 2024-05-21
Aaron
AR028UWK-2.5g
1-(2-nitroethyl)cyclobutane-1-carboxylicacid
2445793-09-7 95%
2.5g
$1447.00 2025-02-17
Aaron
AR028UWK-100mg
1-(2-nitroethyl)cyclobutane-1-carboxylicacid
2445793-09-7 95%
100mg
$234.00 2025-02-17
Aaron
AR028UWK-500mg
1-(2-nitroethyl)cyclobutane-1-carboxylicacid
2445793-09-7 95%
500mg
$585.00 2025-02-17

Additional information on 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid

1-(2-Nitroethyl)cyclobutane-1-carboxylic Acid (CAS 2445793-09-7): A Versatile Building Block in Organic Synthesis

The 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid (CAS 2445793-09-7) represents an intriguing class of nitro-functionalized cyclobutane derivatives that has gained significant attention in modern organic chemistry. This compound, characterized by its unique strained ring system coupled with both carboxylic acid and nitroethyl functionalities, serves as a valuable intermediate in pharmaceutical research and materials science. The structural features of this molecule make it particularly interesting for researchers exploring conformationally constrained analogs of biologically active compounds.

Recent literature indicates growing interest in cyclobutane-containing compounds due to their potential applications in drug discovery. The 1-(2-nitroethyl)cyclobutane carboxylic acid structure offers multiple sites for chemical modification, making it a versatile scaffold for medicinal chemistry. Scientists are particularly interested in how the nitroethyl cyclobutane moiety influences molecular properties compared to more common cyclohexane or cyclopentane analogs. This compound's CAS 2445793-09-7 has become increasingly relevant in the development of novel therapeutic agents targeting various disease pathways.

The synthesis of 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid typically involves strategic approaches to construct the strained four-membered ring while introducing the necessary functional groups. Modern synthetic methodologies often employ [2+2] cycloaddition reactions or ring-closing strategies to build the cyclobutane core. The nitroethyl group at position 1 provides an excellent handle for further transformations, serving as a precursor to various nitrogen-containing functionalities through reduction or substitution reactions.

From a physicochemical perspective, CAS 2445793-09-7 exhibits interesting properties due to the combination of its polar functional groups and strained ring system. The carboxylic acid group offers hydrogen bonding capability and potential for salt formation, while the nitro group contributes to the molecule's dipole moment and reactivity. These characteristics make 1-(2-nitroethyl)cyclobutane carboxylic acid derivatives valuable for studying structure-activity relationships in drug design programs.

In pharmaceutical applications, compounds containing the cyclobutane-1-carboxylic acid framework have shown promise across multiple therapeutic areas. Researchers are exploring derivatives of 2445793-09-7 as potential modulators of biological targets, particularly where conformational restriction may enhance selectivity or metabolic stability. The pharmaceutical industry's growing focus on three-dimensional molecular architectures has increased demand for such structurally diverse building blocks.

The materials science field has also shown interest in nitro-functionalized cyclobutane compounds like CAS 2445793-09-7 for their potential in creating novel polymers with unique mechanical properties. The strain energy inherent in the cyclobutane ring can influence material characteristics when incorporated into polymer backbones. Additionally, the 1-(2-nitroethyl)cyclobutane-1-carboxylic acid moiety may serve as a photoactive component in advanced materials development.

Analytical characterization of 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid typically involves a combination of techniques including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The 2445793-09-7 compound displays distinctive spectral features that aid in its identification and purity assessment. Modern analytical laboratories employ advanced methods such as LC-MS and HPLC to ensure the quality of this synthetic intermediate for research applications.

Recent patent literature reveals growing intellectual property activity surrounding cyclobutane-containing compounds, with several applications mentioning derivatives of 1-(2-nitroethyl)cyclobutane carboxylic acid. This reflects the compound's importance in medicinal chemistry and its potential for creating novel therapeutic agents. The pharmaceutical industry's continued exploration of three-dimensional small molecules suggests sustained interest in such structurally unique intermediates.

From a safety and handling perspective, CAS 2445793-09-7 requires standard laboratory precautions appropriate for organic compounds. While not classified as hazardous under normal research conditions, proper personal protective equipment should be used when handling this material. Researchers should consult the material safety data sheet for specific handling recommendations regarding 1-(2-nitroethyl)cyclobutane-1-carboxylic acid in their particular experimental context.

The commercial availability of 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid has improved in recent years as demand from pharmaceutical and academic researchers has increased. Several specialty chemical suppliers now offer CAS 2445793-09-7 in various quantities and purity grades. Pricing and availability may vary depending on market conditions and the specific requirements of research programs utilizing this nitroethyl cyclobutane derivative.

Future research directions for 1-(2-nitroethyl)cyclobutane-1-carboxylic acid and its derivatives may include exploration of its biological activity, development of novel synthetic methodologies, and investigation of its potential in materials applications. The unique combination of structural features in 2445793-09-7 continues to inspire innovation across multiple scientific disciplines. As the pharmaceutical industry places greater emphasis on sp3-rich molecular architectures, compounds like this are likely to remain important tools for drug discovery.

For researchers working with CAS 2445793-09-7, proper storage conditions are essential to maintain compound stability. The 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid should typically be stored in a cool, dry environment, protected from light and moisture. Many laboratories choose to store such compounds under inert atmosphere when long-term stability is required for ongoing research projects involving this nitro-functionalized cyclobutane building block.

The environmental fate and biodegradation pathways of 1-(2-nitroethyl)cyclobutane carboxylic acid represent an area that may warrant further investigation as the compound sees increased use in research settings. While current information suggests it doesn't pose significant environmental concerns at laboratory scales, proper disposal methods should always be followed for 2445793-09-7 and related research chemicals according to institutional guidelines and local regulations.

In conclusion, 1-(2-Nitroethyl)cyclobutane-1-carboxylic acid (CAS 2445793-09-7) stands as an important synthetic intermediate with growing relevance in pharmaceutical research and materials science. Its unique structural features, including the strained cyclobutane ring and strategically placed nitroethyl and carboxylic acid functionalities, make it a versatile building block for creating novel molecular architectures. As research into three-dimensional small molecules continues to expand, compounds like this will likely play an increasingly important role in scientific innovation.

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